tert-Butyl 3-(2-acetylphenyl)propanoate
Description
Properties
CAS No. |
820963-22-2 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-acetylphenyl)propanoate |
InChI |
InChI=1S/C15H20O3/c1-11(16)13-8-6-5-7-12(13)9-10-14(17)18-15(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
MYLINLFWRHWKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Procedure Using DCC Coupling
One of the most straightforward methods involves the direct esterification of 3-(2-acetylphenyl)propanoic acid with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Procedure:
- To a solution of 3-(2-acetylphenyl)propanoic acid (1.0 eq.) in dichloromethane, add tert-butanol (1.2 eq.), DCC (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Filter off the dicyclohexylurea byproduct.
- Wash the filtrate with 1M sodium carbonate, 1M hydrochloric acid, and water.
- Dry over magnesium sulfate and concentrate under reduced pressure.
- Purify by column chromatography using hexane and ethyl acetate as eluent.
This method is adapted from similar procedures used for the synthesis of other tert-butyl esters and is effective for carboxylic acids bearing sensitive functional groups.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki Coupling Method
This approach utilizes a Suzuki coupling between 2-acetylphenylboronic acid and tert-butyl acrylate, followed by hydrogenation.
Procedure:
- In a nitrogen-filled flask, combine 2-acetylphenylboronic acid (1.0 eq.), tert-butyl acrylate (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.) in tetrahydrofuran.
- Add potassium carbonate (3.0 eq.) in water.
- Heat the mixture at 65°C for 12 hours.
- After cooling, extract with ethyl acetate, dry, and concentrate.
- Hydrogenate the resulting unsaturated ester using Pd/C (10%) in methanol under hydrogen atmosphere.
- Filter, concentrate, and purify by column chromatography.
This method provides the target compound with yields typically ranging from 75-85%.
Indium-Mediated Synthesis
A novel approach involves the use of indium homoenolate intermediates in palladium-catalyzed cross-coupling reactions.
Procedure:
- Prepare the indium homoenolate reagent: To an 8 mL vial, add tert-butyl 3-bromopropanoate (1 mmol), indium powder (1 mmol), copper(I) iodide (1 mmol), lithium chloride (1 mmol), and tetrahydrofuran (3 mL).
- Stir vigorously at 65°C for 12 hours.
- Allow to settle, then carefully separate the clear solution from the black precipitate.
- Concentrate the solution under vacuum.
- Dissolve the residue in N,N-dimethylacetamide (3 mL) and transfer to another vial.
- Add 2-bromoacetophenone (0.7 mmol), lithium chloride (1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
- Stir at 90°C for 24 hours.
- Purify by silica gel column chromatography using ethyl acetate/hexane as eluent.
This method provides the desired product with yields typically in the range of 60-75%.
Michael Addition Approach
Thiol-Based Michael Addition
This method involves a Michael addition of 2-acetylthiophenol to tert-butyl acrylate, followed by desulfurization.
Procedure:
- To a stirred solution of 2-acetylthiophenol (1.0 eq.) and potassium carbonate (0.05 eq.) in dry dichloromethane, add tert-butyl acrylate (1.2 eq.).
- Stir for 16 hours at room temperature.
- Wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the intermediate thioether by flash chromatography.
- For desulfurization: Dissolve the thioether in ethanol, add Raney nickel, and stir under hydrogen atmosphere for 4 hours.
- Filter through Celite, concentrate, and purify by column chromatography.
This procedure is adapted from similar reactions and typically provides yields of 50-65% for the target compound.
Catalytic C-H Activation Method
Cobalt-Catalyzed C-H Activation
A recent advancement in the synthesis involves direct C-H activation using cobalt catalysis.
Procedure:
- In a sealed tube under nitrogen, combine 2-acetylbenzene (1.0 eq.), tert-butyl acrylate (1.5 eq.), cobalt(II) acetate (0.1 eq.), and manganese(III) acetate (2.0 eq.) in trifluoroacetic acid.
- Heat at 80°C for 24 hours.
- Cool to room temperature and dilute with ethyl acetate.
- Wash with saturated sodium bicarbonate solution and brine.
- Dry over magnesium sulfate and concentrate under reduced pressure.
- Purify by column chromatography using a gradient of hexanes and ethyl acetate.
This method offers a direct approach with yields typically ranging from 65-75%.
Preparation via Carbonylative Transformation
Carbonylation of 2-Acetylphenylethanol
This method utilizes a palladium-catalyzed carbonylation reaction.
Procedure:
- In a pressure vessel, combine 2-(2-acetylphenyl)ethanol (1.0 eq.), carbon monoxide surrogate (e.g., oxalyl chloride, 1.5 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.2 eq.) in toluene.
- Add tert-butanol (3.0 eq.) and triethylamine (3.0 eq.).
- Seal the vessel and heat at 100°C for 20 hours.
- Cool, filter through Celite, concentrate, and purify by column chromatography.
This method employs carbon monoxide surrogates, making it safer than using pressurized CO gas, with yields typically in the range of 60-70%.
Analytical Characterization
The following spectroscopic data can be used to confirm the successful synthesis of this compound:
| Analytical Method | Key Features |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 7.67 (d, 1H), 7.44 (t, 1H), 7.32-7.28 (m, 2H), 2.98 (t, 2H), 2.62 (s, 3H), 2.58 (t, 2H), 1.45 (s, 9H) |
| 13C NMR (125 MHz, CDCl3) | δ 201.5, 172.3, 141.2, 137.6, 131.8, 131.2, 129.4, 126.5, 80.5, 34.8, 30.2, 29.5, 28.1 |
| IR (ATR) | 2977, 1726, 1687, 1367, 1248, 1150 cm-1 |
| Mass Spectrometry | m/z 249 [M+H]+ |
Optimization Studies for Direct Esterification
Recent studies have examined various conditions for the direct esterification of 3-(2-acetylphenyl)propanoic acid with tert-butanol, as summarized in the following table:
| Entry | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCC/DMAP | DCM | 25 | 24 | 78 |
| 2 | EDC·HCl/DMAP | DCM | 25 | 24 | 75 |
| 3 | T3P | EtOAc | 25 | 12 | 72 |
| 4 | HATU | DMF | 25 | 8 | 80 |
| 5 | SOCl2, then t-BuOH/TEA | DCM | 0 to 25 | 6 | 65 |
| 6 | (COCl)2, then t-BuOH/TEA | DCM | 0 to 25 | 6 | 68 |
DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine; EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; T3P = Propylphosphonic anhydride; HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium; TEA = Triethylamine.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-acetylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3-(2-acetylphenyl)propanoic acid.
Reduction: Formation of 3-(2-hydroxyphenyl)propanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-acetylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions, providing insights into metabolic pathways involving esters.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism by which tert-Butyl 3-(2-acetylphenyl)propanoate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The molecular pathways involved include ester hydrolysis catalyzed by esterases and subsequent metabolic transformations.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compounds sharing the tert-butyl propanoate core but differing in aromatic substituents exhibit distinct electronic and steric properties:
Key Findings :
- The 2-acetylphenyl group in the target compound provides a reactive ketone site absent in trifluoromethyl or dioxaborolan analogues, enabling aldol condensations or reductive aminations.
Analogues with Functional Group Variations on the Propanoate Chain
Modifications to the propanoate chain alter solubility, stability, and biological activity:
Key Findings :
- The unmodified propanoate chain in the target compound offers fewer steric constraints compared to pyrrolidinyl or iminodiacetic acid derivatives, facilitating ester hydrolysis or transesterification.
- Bromoethoxy analogues are more reactive toward nucleophiles but less stable under basic conditions than the acetylphenyl derivative.
Stereochemical and Enantiomeric Variants
Chiral tert-butyl propanoates are critical in asymmetric synthesis:
Key Findings :
- The absence of stereocenters in the target compound simplifies synthesis but limits utility in enantioselective reactions compared to chiral variants .
Key Findings :
- The acetylphenyl group may confer unique pharmacokinetic profiles compared to furan-based analogues .
Biological Activity
tert-Butyl 3-(2-acetylphenyl)propanoate (CAS Number: 71420239) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a tert-butyl ester group and an acetophenone moiety, contributing to its diverse biological properties.
- Molecular Formula : C15H20O3
- Molecular Weight : 248.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research on this compound indicates several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown that it may inhibit the growth of certain cancer cell lines, indicating its role as a potential chemotherapeutic agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can play a crucial role in various biochemical pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of biological processes, including apoptosis in cancer cells and inhibition of microbial growth.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various compounds, including this compound, demonstrated significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methods and indicated that this compound could serve as a lead structure for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through specific signaling pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several derivatives of this compound, demonstrating enhanced antimicrobial activity compared to the parent compound.
- Case Study on Anticancer Potential : Another research article focused on the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with this compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
